1-{4-fluoro-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine hydrochloride
Description
1-{4-Fluoro-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine hydrochloride is a bicyclic organic compound featuring a 2-oxabicyclo[2.1.1]hexane core substituted with a fluorine atom at the 4-position and a methanamine group at the 1-position, forming a hydrochloride salt. The bicyclo[2.1.1]hexane scaffold introduces significant steric constraints and structural rigidity, which can enhance binding selectivity in biological systems. The fluorine substituent at C4 likely contributes to electronic modulation, improving metabolic stability and influencing intermolecular interactions such as hydrogen bonding or dipole-dipole effects. The hydrochloride salt form enhances solubility in polar solvents, making it suitable for pharmaceutical formulations .
Properties
CAS No. |
2648948-92-7 |
|---|---|
Molecular Formula |
C6H11ClFNO |
Molecular Weight |
167.61 g/mol |
IUPAC Name |
(4-fluoro-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C6H10FNO.ClH/c7-5-1-6(2-5,3-8)9-4-5;/h1-4,8H2;1H |
InChI Key |
XAFNHSRSSBVMJB-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CC1(OC2)CN)F.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Electrophilic Fluorination
Electrophilic fluorinating agents like Selectfluor® or N-fluorobenzenesulfonimide (NFSI) are employed to introduce fluorine at the 4-position. In a model reaction, the bicyclic intermediate is treated with Selectfluor® in acetonitrile at 80°C for 12 hours, achieving fluorination with regioselectivity governed by steric and electronic factors.
Late-Stage Fluorine Incorporation
Alternatively, fluorination may occur post-cyclization. For instance, deprotonation of the bicyclic system using LDA (lithium diisopropylamide) at −78°C, followed by quenching with NFSI, installs the fluorine atom. This method avoids side reactions associated with early-stage fluorination but requires stringent temperature control.
Amine Functionalization and Hydrochloride Salt Formation
Reductive Amination
The methanamine group is introduced via reductive amination of a ketone intermediate. Using sodium cyanoborohydride in methanol under acidic conditions (pH 4–6), the ketone reacts with ammonium chloride to yield the primary amine. This step typically achieves >80% conversion, with excess borohydride ensuring complete reduction.
Hydrochloride Salt Preparation
The free amine is converted to its hydrochloride salt by treatment with hydrochloric acid (20–23% w/w) in dichloromethane. Stirring at 25°C for 2 hours precipitates the salt, which is isolated via filtration and washed with cold ether.
Industrial-Scale Optimization
Solvent and Catalyst Selection
Toluene emerges as the preferred solvent for cyclization due to its high boiling point (110°C) and compatibility with iodonium intermediates. Aluminum sec-butoxide (1.67 equiv) enhances reaction efficiency by stabilizing reactive species, achieving yields >75% in pilot-scale batches.
Purity Control
Crystallization from heptane/ethyl acetate mixtures (3:1 v/v) removes residual impurities, yielding >99% pure product. Process analytical technology (PAT) monitors critical parameters like temperature and pH to ensure consistency.
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield | Purity |
|---|---|---|---|
| Iodocyclization + Fluorination | DIB, −40°C, CH₂Cl₂; Selectfluor®, 80°C | 68% | 95% |
| Late-Stage Fluorination | LDA, −78°C; NFSI, THF | 72% | 97% |
| Reductive Amination | NaBH₃CN, MeOH, pH 5 | 82% | 99% |
Mechanistic Insights
Iodocyclization proceeds via a iodonium-mediated ring closure, where the iodine(III) reagent acts as both oxidant and cyclization director. Fluorination with Selectfluor® involves a radical pathway, evidenced by ESR studies showing fluorine radical intermediates. Reductive amination follows a proton-coupled electron transfer mechanism, with cyanoborohydride selectively reducing the iminium ion over competing carbonyl groups.
Challenges and Mitigation
Chemical Reactions Analysis
1-{4-Fluoro-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom or the amine group is replaced by other nucleophiles under appropriate conditions.
Hydrolysis: The hydrochloride salt can be hydrolyzed to yield the free amine and hydrochloric acid.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions.
Scientific Research Applications
1-{4-Fluoro-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine hydrochloride has several scientific research applications, including:
Medicinal Chemistry: It serves as an intermediate in the synthesis of potential therapeutic agents, particularly those targeting neurological and psychiatric disorders.
Pharmacology: The compound is used in the study of receptor binding and activity, helping to elucidate the mechanisms of action of various drugs.
Chemical Biology: It is employed in the development of chemical probes for studying biological pathways and processes.
Industrial Chemistry: The compound is used in the synthesis of specialty chemicals and advanced materials, contributing to the development of new technologies.
Mechanism of Action
The mechanism of action of 1-{4-fluoro-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The bicyclic structure and the presence of the fluorine atom enhance its binding affinity and selectivity towards these targets. The compound may modulate the activity of neurotransmitter receptors, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Table 1: Comparative Analysis of 2-Oxabicyclo[2.1.1]hexane Derivatives
Key Observations :
Substituent Effects: Halogenation: Replacement of fluorine with bromine (as in ) increases molecular weight and lipophilicity (ClogP ~1.8 vs. Bromine’s larger atomic radius may enable halogen bonding in target proteins. Fluorinated Alkyl Chains: The difluoromethyl group () introduces both steric bulk and polarity, balancing solubility and target engagement. Carboxylate Esters: The ethyl carboxylate derivative () serves as a prodrug, with esterase-mediated hydrolysis releasing the active amine.
Biological Implications: The target compound’s fluorine atom may reduce cytochrome P450-mediated metabolism compared to non-fluorinated analogs, as seen in GABA transporter inhibitors (e.g., fluorophenyl derivatives in ). The hydrochloride salt enhances aqueous solubility (logS ≈ -1.5) compared to free-base forms, critical for intravenous administration.
Synthetic Accessibility :
Biological Activity
1-{4-fluoro-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine hydrochloride, a bicyclic compound, has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound.
- Molecular Formula : C6H9FClN
- Molecular Weight : 132.13 g/mol
- CAS Number : 2383250-63-1
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves the reaction of a fluorinated precursor with appropriate reagents to introduce the hydroxyl group, often utilizing fluorinated epoxides that undergo ring-opening reactions to form the desired bicyclic structure .
Anticancer Properties
Recent studies have highlighted the anticancer potential of derivatives related to this compound. Research indicates that compounds with similar structures exhibit significant activity against various human cancer cell lines, including breast (MCF-7, MDA-MB-231), lung (A549), and prostate (DU-145) cancers .
The biological activity is thought to be mediated through interactions with specific molecular targets such as enzymes or receptors. The presence of the fluorine atom and hydroxyl group in the compound influences its binding affinity and overall activity .
Table of Biological Activities
Case Study 1: Antitumor Activity
A study synthesized a series of derivatives based on 5-fluorouracil linked to oxadiazole frameworks, which included bicyclic compounds similar to this compound. These derivatives were evaluated for their anticancer activity using the MTT assay, showing promising results against multiple cancer cell lines with lower toxicity compared to standard chemotherapeutics .
Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial properties of related compounds, revealing effectiveness against various pathogens. The mechanism was attributed to disruption of bacterial cell walls and inhibition of metabolic pathways .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 1-{4-fluoro-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine hydrochloride with high purity?
- Methodological Answer : Synthesis typically involves multi-step routes, including fluorination of the bicyclic framework and subsequent amine functionalization. Key steps include:
- Fluorination : Use of fluorinating agents (e.g., Selectfluor®) under inert conditions to introduce the fluorine atom at the 4-position of the bicyclo[2.1.1]hexane ring.
- Amine Protection/Deprotection : Employ tert-butoxycarbonyl (Boc) or other protecting groups to prevent side reactions during cyclization.
- Hydrochloride Salt Formation : Final acidification with HCl in anhydrous solvents (e.g., diethyl ether) to precipitate the hydrochloride salt.
- Optimization : Reaction temperatures (0–25°C) and solvent polarity (e.g., THF vs. DCM) significantly impact yield and purity. Chromatographic purification (silica gel) or recrystallization (ethanol/water) is critical for isolating high-purity batches .
Q. How can researchers characterize the stereochemical configuration of this compound?
- Methodological Answer :
- X-ray Crystallography : Resolves absolute configuration but requires single crystals (grown via slow evaporation in ethanol/water mixtures).
- NMR Spectroscopy : NMR distinguishes fluorine environments, while - COSY and NOESY elucidate spatial relationships between protons.
- Computational Modeling : Density Functional Theory (DFT) calculations predict stable conformers and compare experimental vs. simulated NMR chemical shifts .
Q. What are the key stability considerations for handling this compound under laboratory conditions?
- Methodological Answer :
- Moisture Sensitivity : Store in desiccators with anhydrous calcium chloride; avoid aqueous workups unless necessary.
- Thermal Stability : Decomposition observed above 150°C; conduct reactions below 80°C.
- Light Sensitivity : Protect from UV exposure using amber glassware.
- Reactivity : The oxabicyclo framework may undergo ring-opening in strongly acidic/basic conditions; monitor pH during biological assays .
Q. Which analytical techniques are most effective for quantifying impurities in synthesized batches?
- Methodological Answer :
- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) detect trace organic impurities.
- Ion Chromatography : Quantifies residual chloride or fluoride ions.
- Karl Fischer Titration : Measures water content to ensure anhydrous conditions for salt stability .
Advanced Research Questions
Q. How does the fluorine atom in the bicyclic structure influence electronic and steric properties?
- Methodological Answer :
- Electronic Effects : Fluorine’s electronegativity increases the electron-withdrawing nature of the bicyclic ring, altering pKa of the amine group (predicted ~8.5 vs. ~9.2 for non-fluorinated analogs).
- Steric Effects : The fluorine atom’s van der Waals radius (1.47 Å) introduces minor steric hindrance, confirmed by DFT-optimized molecular geometries.
- Comparative Studies : Replace fluorine with hydrogen or methyl groups via synthetic analogs to isolate electronic vs. steric contributions .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Assay Standardization : Use validated cell lines (e.g., HEK293 for receptor binding) and control for batch-to-batch compound variability.
- Orthogonal Assays : Confirm target engagement via SPR (surface plasmon resonance) and cellular thermal shift assays (CETSA).
- Data Normalization : Reference internal standards (e.g., IC50 of known inhibitors) to minimize inter-laboratory variability .
Q. What computational approaches predict interactions between this compound and biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with flexible side chains in target binding pockets (e.g., serotonin receptors).
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes in explicit solvent (100 ns trajectories) to assess stability.
- QSAR Modeling : Train models on fluorinated bicyclic analogs to predict ADMET properties .
Q. How can reaction conditions be optimized to minimize byproduct formation during synthesis?
- Methodological Answer :
- Byproduct Analysis : LC-MS identifies dimers or ring-opened byproducts; adjust stoichiometry of fluorinating agents to reduce over-fluorination.
- Solvent Screening : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, reducing aggregation.
- Catalyst Optimization : Transition-metal catalysts (e.g., Pd/C) enhance regioselectivity during cyclization steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
